molecular formula C11H19ClN2O3S B2468543 1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856039-60-5

1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2468543
CAS RN: 1856039-60-5
M. Wt: 294.79
InChI Key: FPEMGEAQBMZABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a sec-butyl group, an isopropoxymethyl group, and a sulfonyl chloride group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms. The sec-butyl group is a branched alkyl group, the isopropoxymethyl group contains an ether linkage, and the sulfonyl chloride group is a common functional group in organic chemistry that is often involved in substitution reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The sulfonyl chloride group is typically very reactive and can participate in a variety of substitution reactions. The ether group might be susceptible to acid-catalyzed cleavage. The pyrazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would be affected by the polar sulfonyl chloride and ether groups, which could also influence its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. The sulfonyl chloride group is typically corrosive and can be dangerous if inhaled, ingested, or if it comes into contact with skin .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological systems. If it’s a synthetic reagent, future research might explore its utility in different types of chemical reactions .

properties

IUPAC Name

1-butan-2-yl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3S/c1-5-9(4)14-6-11(18(12,15)16)10(13-14)7-17-8(2)3/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEMGEAQBMZABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.